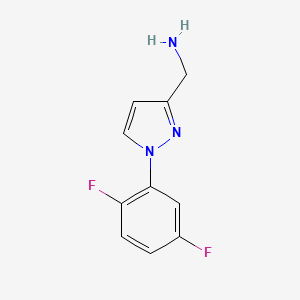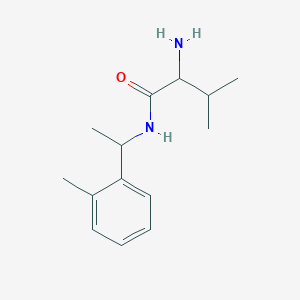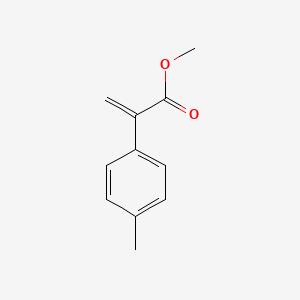![molecular formula C10H18ClN B13494120 1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride is a chemical compound with a unique structure that includes a bicyclo[1.1.1]pentane core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the nucleophilic addition across the central bond of [1.1.1]propellanes . The reaction conditions often include the use of specific reagents and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic approaches such as carbene insertion into the central bond of bicyclo[1.1.0]butanes . These methods are designed to produce the compound in larger quantities while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- {3-Methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- (3-Cyclobutylbicyclo[1.1.1]pentan-1-yl)methanol
Uniqueness
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride is unique due to its specific bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H18ClN |
|---|---|
Peso molecular |
187.71 g/mol |
Nombre IUPAC |
(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c11-7-9-4-10(5-9,6-9)8-2-1-3-8;/h8H,1-7,11H2;1H |
Clave InChI |
HDMNSXHPYYNTDP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C23CC(C2)(C3)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Prop-2-enamido)phenyl]propanoic acid](/img/structure/B13494039.png)
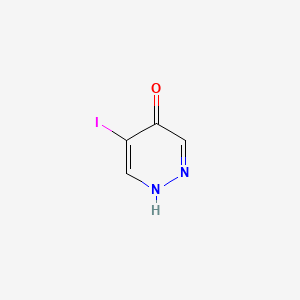
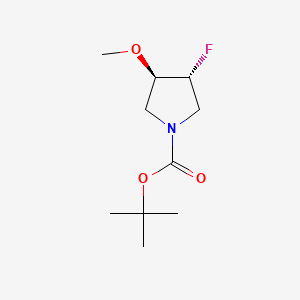
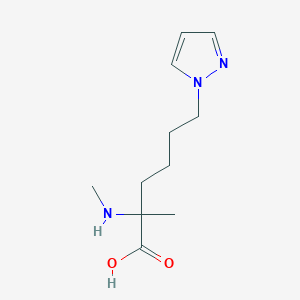
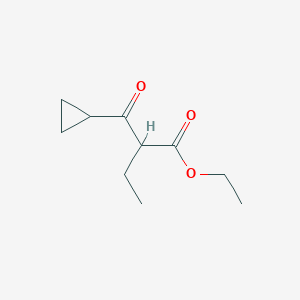
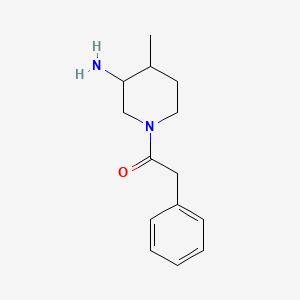
amine hydrochloride](/img/structure/B13494075.png)

![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)
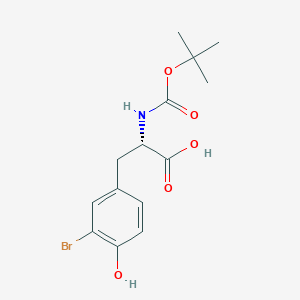
![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)
